molecular formula C16H21N3O2S2 B11503926 1-[(4-Methylphenyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine

1-[(4-Methylphenyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine

Cat. No.: B11503926
M. Wt: 351.5 g/mol
InChI Key: RBKAMHRLILBUND-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylphenyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methylphenyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-[(4-Methylphenyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-[(4-Fluorobenzyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine
  • 1-[(4-Methoxyphenyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine

Comparison: 1-[(4-Methylphenyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its fluorinated or methoxylated analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.

Properties

Molecular Formula

C16H21N3O2S2

Molecular Weight

351.5 g/mol

IUPAC Name

2-methyl-4-[[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methyl]-1,3-thiazole

InChI

InChI=1S/C16H21N3O2S2/c1-13-3-5-16(6-4-13)23(20,21)19-9-7-18(8-10-19)11-15-12-22-14(2)17-15/h3-6,12H,7-11H2,1-2H3

InChI Key

RBKAMHRLILBUND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CSC(=N3)C

Origin of Product

United States

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